

Spectroscopic Characterization of 3-Amino-6-methylpicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-6-methylpicolinic acid

CAS No.: 53636-71-8

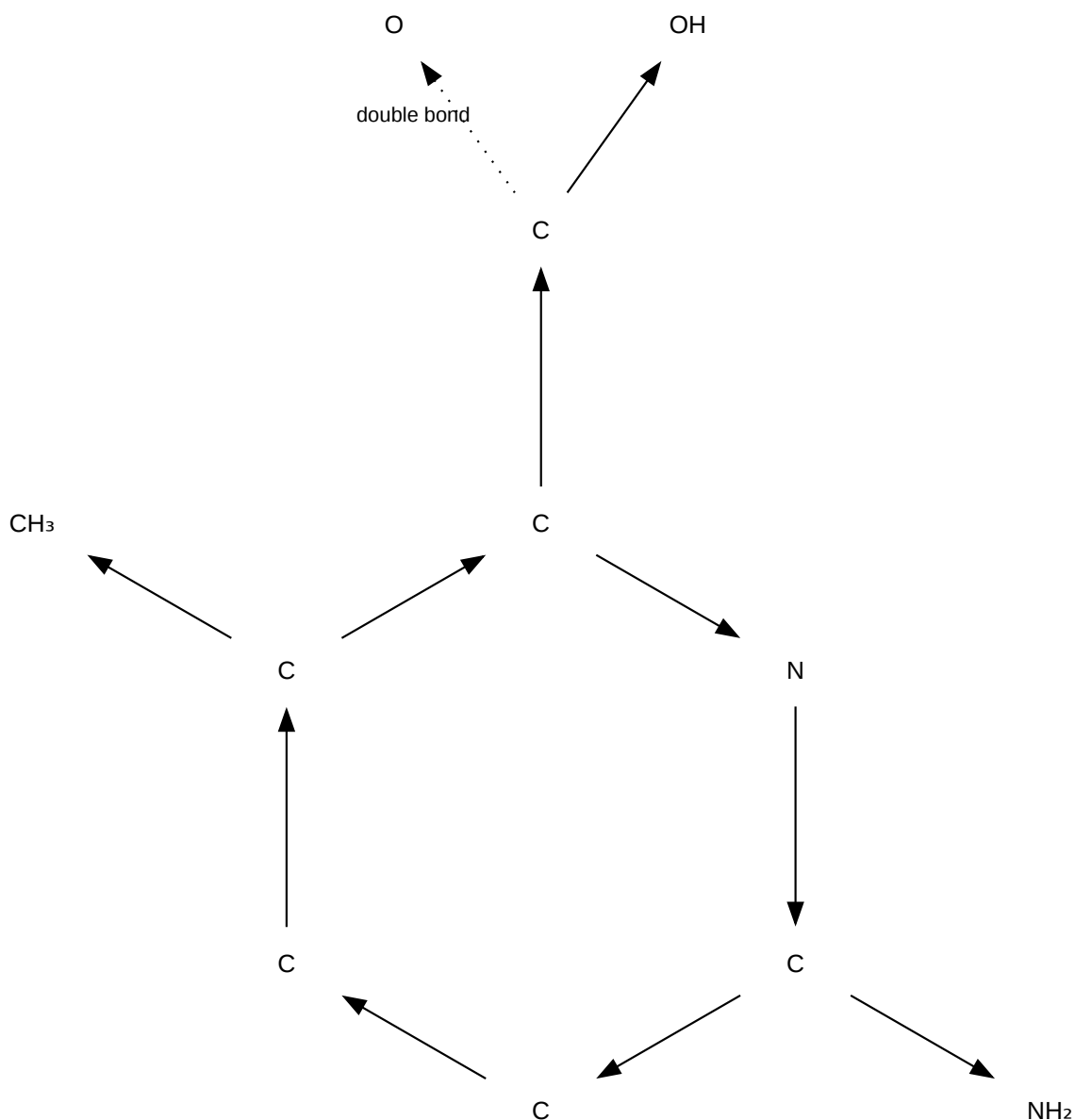
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This technical guide provides an in-depth analysis of the expected spectroscopic data for **3-Amino-6-methylpicolinic acid** (CAS 53636-71-8), a substituted pyridine derivative of interest in medicinal chemistry and materials science.^{[1][2]} In the absence of a complete set of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally related analogs to provide a robust, predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic signatures of this compound.

Molecular Structure and Its Spectroscopic Implications

3-Amino-6-methylpicolinic acid possesses a unique arrangement of functional groups on a pyridine ring, each contributing distinct features to its spectroscopic profile. The carboxylic acid, amino group, and methyl group, along with the aromatic pyridine core, create a rich landscape for analysis by various spectroscopic techniques. Understanding the interplay of these groups is paramount to interpreting the spectral data.



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Figure 1: Molecular Structure of **3-Amino-6-methylpicolinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **3-Amino-6-methylpicolinic acid**, both ^1H and ^{13}C NMR will provide definitive information about its structure.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol for NMR analysis would involve the following steps:

- **Solvent Selection:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide- d_6 (DMSO- d_6) is a suitable choice due to its ability to dissolve polar compounds and to exchange with labile protons (e.g., $-\text{COOH}$ and $-\text{NH}_2$), which can be observed as broad signals.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire ^1H , ^{13}C , and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion and resolution.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the methyl group, the two aromatic protons, and the labile protons of the amino and carboxylic acid groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Justification
-COOH	12.0 - 13.0	Broad Singlet	1H	The acidic proton of a carboxylic acid typically appears as a broad signal in this downfield region.
Aromatic H (H-4)	7.0 - 7.5	Doublet	1H	This proton is expected to be a doublet due to coupling with H-5. Its chemical shift is influenced by the adjacent amino group.
Aromatic H (H-5)	6.5 - 7.0	Doublet	1H	This proton will also be a doublet, coupled to H-4.
-NH ₂	5.0 - 6.0	Broad Singlet	2H	The protons of the primary amine will likely appear as a broad signal due to quadrupole broadening and exchange.
-CH ₃	2.3 - 2.6	Singlet	3H	The methyl group protons are expected to be a singlet as there are no

adjacent protons
to couple with.

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Justification
-COOH	165 - 175	The carbonyl carbon of the carboxylic acid is expected in this downfield region.[3]
C-2	145 - 155	The carbon atom attached to the carboxylic acid and the pyridine nitrogen.
C-6	155 - 165	The carbon atom bearing the methyl group. Its chemical shift is influenced by the nitrogen atom in the ring.
C-3	135 - 145	The carbon atom attached to the amino group.
C-4	115 - 125	Aromatic carbon adjacent to the amino-substituted carbon.
C-5	110 - 120	Aromatic carbon adjacent to the methyl-substituted carbon.
-CH ₃	20 - 25	The methyl carbon is expected in the typical aliphatic region.

Note: These predictions are based on typical chemical shifts for substituted pyridines and related functional groups.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of **3-Amino-6-methylpicolinic acid** is expected to be rich with characteristic absorption bands.

Experimental Protocol: IR Sample Preparation

- **Sample Preparation:** For a solid sample, the KBr pellet method is standard. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibrational Mode	Intensity	Functional Group
3300 - 3500	N-H stretch	Medium	Primary Amine (-NH ₂)
2500 - 3300	O-H stretch	Broad	Carboxylic Acid (-COOH)
2850 - 3000	C-H stretch	Medium	Methyl (-CH ₃) and Aromatic C-H
~1700	C=O stretch	Strong	Carboxylic Acid (-COOH)
1550 - 1650	C=C and C=N stretch	Medium-Strong	Pyridine Ring
1400 - 1500	C-H bend	Medium	Methyl (-CH ₃)
1200 - 1300	C-O stretch	Medium	Carboxylic Acid (-COOH)

The broad O-H stretch of the carboxylic acid is a key diagnostic feature, often overlapping with the C-H stretching region.^[6] The strong carbonyl (C=O) absorption is also a prominent feature. The N-H stretching of the primary amine will likely appear as two distinct bands in the 3300-3500 cm^{-1} region.^{[7][8]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry

- **Ionization Method:** Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which should readily form a protonated molecule $[M+H]^+$ or a deprotonated molecule $[M-H]^-$. Electron ionization (EI) could also be used, but may lead to more extensive fragmentation.
- **Mass Analyzer:** A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, would provide an accurate mass measurement to confirm the elemental composition.

Predicted Mass Spectrum

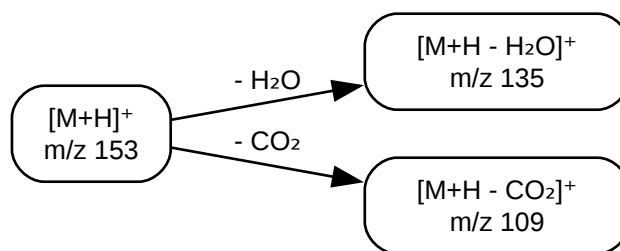
The molecular formula of **3-Amino-6-methylpicolinic acid** is $C_7H_8N_2O_2$.[\[2\]](#)

- **Molecular Weight:** 152.15 g/mol [\[2\]](#)
- **Monoisotopic Mass:** 152.0586 Da

Expected Ions:

- $[M+H]^+$: m/z 153.0664
- $[M-H]^-$: m/z 151.0513
- $[M]^+$ (in EI): m/z 152

Predicted Fragmentation Pattern: A primary fragmentation pathway would involve the loss of the carboxylic acid group as CO_2 (44 Da) or the entire $-COOH$ group (45 Da).



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Figure 2: Predicted ESI-MS/MS fragmentation pathway for **3-Amino-6-methylpicolinic acid**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

- **Solvent Selection:** A polar protic solvent like ethanol or methanol is a good choice. The spectrum should also be run in solvents of different pH to observe shifts in the absorption maxima due to protonation or deprotonation of the acidic and basic functional groups.
- **Concentration:** A dilute solution (e.g., 10^{-4} to 10^{-5} M) should be prepared.
- **Data Acquisition:** The absorbance is measured over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption

The pyridine ring is the primary chromophore. The amino and carboxylic acid substituents will influence the position and intensity of the absorption bands. We can expect to see $\pi \rightarrow \pi^*$ transitions characteristic of the aromatic system.

Predicted λ_{max} (nm)	Transition Type	Justification
~220 - 240	$\pi \rightarrow \pi$	High-energy transition of the pyridine ring.
~270 - 290	$\pi \rightarrow \pi$	Lower-energy transition, red-shifted due to the electron-donating amino group and the electron-withdrawing carboxylic acid group.

The position of the λ_{max} is expected to be sensitive to the pH of the solution. In acidic solution, protonation of the pyridine nitrogen and the amino group will likely cause a hypsochromic (blue) shift. In basic solution, deprotonation of the carboxylic acid will likely result in a bathochromic (red) shift.^{[9][10]}

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of **3-Amino-6-methylpicolinic acid**. The detailed analysis of expected NMR, IR, MS, and UV-Vis data, grounded in fundamental principles and comparisons with related structures, offers a solid foundation for the identification and characterization of this compound. Experimental verification of these predictions will be the ultimate confirmation of its structure.

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